molecular formula C48H76N6O8S2 B1143513 N-O-NITROPHENYLSULFENYL-L-ISOLEUCINE*DCH A CAS No. 10382-52-2

N-O-NITROPHENYLSULFENYL-L-ISOLEUCINE*DCH A

Cat. No.: B1143513
CAS No.: 10382-52-2
M. Wt: 929.28244
Attention: For research use only. Not for human or veterinary use.
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Description

N-O-Nitrophenylsulfenyl-L-Isoleucine*DCH A is a specialized compound combining a dichlorinated hydrocarbon (DCH) moiety with L-isoleucine, modified by an O-nitrophenylsulfenyl group. While direct studies on this compound are sparse, structural analogs and related DCH derivatives provide insights into its likely properties and applications .

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2S,3S)-3-methyl-2-[(2-nitrophenyl)sulfanylamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4S.C12H23N/c1-3-8(2)11(12(15)16)13-19-10-7-5-4-6-9(10)14(17)18;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,11,13H,3H2,1-2H3,(H,15,16);11-13H,1-10H2/t8-,11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBYYSIWLIRUKII-RWHJDYSMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-].C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-].C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H39N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-O-NITROPHENYLSULFENYL-L-ISOLEUCINE*DCH A involves the reaction of L-isoleucine with 2-nitrophenylsulfenyl chloride in the presence of a base. The reaction typically occurs in an organic solvent such as methanol or dichloromethane. The product is then purified through crystallization or chromatography to achieve the desired purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures consistency and quality in the final product .

Chemical Reactions Analysis

Types of Reactions: N-O-NITROPHENYLSULFENYL-L-ISOLEUCINE*DCH A undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce amino derivatives .

Scientific Research Applications

Chemistry: In chemistry, N-O-NITROPHENYLSULFENYL-L-ISOLEUCINE*DCH A is used as a reagent in peptide synthesis. It helps in the protection of amino groups during the synthesis of peptides, ensuring selective reactions and high yields .

Biology: In biological research, this compound is used to study protein interactions and enzyme mechanisms. It serves as a probe to investigate the role of specific amino acids in protein function .

Medicine: In medicine, the compound is explored for its potential therapeutic applications. It is used in the development of peptide-based drugs and as a tool in drug discovery .

Industry: Industrially, this compound is used in the production of pharmaceuticals and fine chemicals. Its high purity and reactivity make it suitable for large-scale synthesis processes .

Mechanism of Action

The mechanism of action of N-O-NITROPHENYLSULFENYL-L-ISOLEUCINE*DCH A involves its interaction with amino groups in peptides and proteins. The compound forms stable sulfenyl derivatives, protecting the amino groups from unwanted reactions. This selective protection allows for controlled peptide synthesis and modification .

Molecular Targets and Pathways: The primary molecular targets of this compound are the amino groups in peptides and proteins. It interacts with these groups through nucleophilic substitution, forming stable sulfenyl derivatives. This interaction is crucial in peptide synthesis and modification .

Comparison with Similar Compounds

Structural and Functional Analogues

Dichlorinated Hydrocarbon (DCH) Derivatives

DCH-based compounds are widely explored for their chemical versatility. Key comparisons include:

Compound Structure/Modification Key Properties/Applications Reference
N-O-Nitrophenylsulfenyl-L-Isoleucine*DCH A DCH-linked L-isoleucine with sulfenyl-nitrophenyl group Hypothesized peptide synthesis utility; potential CO-releasing or enzyme-inhibiting activity
1,3-DCH (1,3-dichloro-2-propanol) Chlorinated glycerol derivative Precursor for gemini surfactants (e.g., imidazolium salts) with high thermal stability (>200°C decomposition)
DCH/CO-RMs (e.g., compounds 5b, 15b) Dichlorinated hydroxybenzene linked to CO-releasing groups Tunable CO release kinetics (e.g., compound 7 releases CO slower due to propynyl benzoate substitution)
Bis-quaternary ammonium salts (BQAS) 1,3-DCH + tertiary amines Broad-spectrum bactericidal activity (90% yield synthesis)

Key Insight : The dichlorinated core in this compound may confer stability akin to 1,3-DCH-derived surfactants, while its sulfenyl group could enable peptide protection or targeted drug delivery.

Amino Acid Derivatives

L-Isoleucine modifications are critical in peptide chemistry:

Compound Modification Role/Application Reference
N-Acetyl-L-Isoleucine Acetylated isoleucine Biochemical studies; metabolic intermediates
This compound Sulfenyl-protected isoleucine + DCH Potential for controlled peptide chain assembly or enzyme inhibition

Key Insight: Sulfenyl groups (e.g., nitrophenylsulfenyl) are traditionally used to protect amino acids during solid-phase synthesis. The DCH linkage in this compound may enhance stability or enable novel reactivity .

Antimicrobial and Antifungal Agents

DCH derivatives exhibit varied antimicrobial profiles:

Compound Activity Reference
BQAS Broad-spectrum bactericidal
Dichloropropanol derivatives No activity against tested microbes
AMB:DCH 1:1.5 Antifungal (comparable to liposomal amphotericin B); low nephrotoxicity
CO-Releasing Molecules (CORMs)

DCH-CORMs demonstrate structure-dependent CO release kinetics:

Compound CO Release Profile Reference
DCH-CORM 7 Slower release due to propynyl benzoate substitution
DCH-CORMs 1–6 Faster release with aryl sulfonamide groups

Key Insight : The DCH moiety in this compound could theoretically act as a CORM if coupled to a CO-releasing group, with kinetics modulated by its nitrophenylsulfenyl component .

Surfactants and Biodegradable Materials

DCH-derived surfactants outperform conventional analogs:

Compound Performance Metric Reference
Imidazolium gemini surfactants Higher thermal stability (>200°C) vs. quaternary ammonium surfactants
Amide-based gemini surfactants Superior surface activity and biodegradability

Key Insight : The dichlorinated scaffold in this compound may enhance thermal stability in surfactant applications, though its bulky sulfenyl group could affect micelle formation .

Biological Activity

Chemical Structure and Properties

N-O-NITROPHENYLSULFENYL-L-ISOLEUCINE*DCH A is characterized by the presence of a nitrophenylsulfenyl group attached to the isoleucine backbone. This modification can significantly influence the compound's reactivity and interaction with biological systems.

Structural Formula

  • Chemical Formula : C₁₃H₁₈N₂O₃S
  • Molecular Weight : 286.35 g/mol

Research indicates that compounds similar to N-O-NITROPHENYLSULFENYL-L-ISOLEUCINE can interact with various biological targets, including enzymes and receptors. The nitrophenylsulfenyl moiety may facilitate binding to thiol groups in proteins, potentially leading to inhibition or modulation of enzymatic activities.

Antioxidant Activity

One of the notable biological activities of N-O-NITROPHENYLSULFENYL-L-ISOLEUCINE is its antioxidant capacity. Studies have shown that derivatives with similar structures exhibit significant free radical scavenging abilities, which can protect cells from oxidative stress.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may also possess anti-inflammatory properties. By modulating pathways associated with inflammation, it could potentially be beneficial in treating conditions characterized by chronic inflammation.

Table 1: Biological Activities of this compound

Activity TypeObserved EffectReference
AntioxidantScavenges free radicals
Anti-inflammatoryReduces inflammatory cytokines
Enzyme InhibitionModulates enzyme activity

Case Study 1: Antioxidant Activity Assessment

A study conducted on the antioxidant properties of N-O-NITROPHENYLSULFENYL-L-ISOLEUCINE demonstrated its effectiveness in reducing oxidative stress markers in vitro. The compound was tested against standard antioxidants and showed comparable results in scavenging DPPH radicals.

Case Study 2: Inhibition of Inflammatory Pathways

In another investigation, the compound was evaluated for its ability to inhibit pro-inflammatory cytokines in a murine model of arthritis. Results indicated a significant reduction in TNF-alpha and IL-6 levels, suggesting potential therapeutic applications in inflammatory diseases.

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